5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. This compound features a pyrazole ring substituted at the 1-position with a pyridine moiety and at the 4-position with a carboxamide group. The unique structure of this compound makes it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
The synthesis and characterization of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide have been explored in various studies. It is often synthesized as part of broader research into pyrazole derivatives, which have shown promising biological activities, including anti-cancer and anti-inflammatory properties .
This compound can be classified as an amino-pyrazole derivative. Pyrazoles are known for their diverse biological activities, making them important in pharmaceutical development. The presence of both the amino and carboxamide functional groups contributes to its potential reactivity and biological interactions.
The synthesis of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. Common methods include:
For example, one synthetic route may involve the reaction of 4-pyridinecarboxaldehyde with a hydrazine derivative, followed by acylation to introduce the carboxamide group. The use of solvents such as acetic acid or DMF (dimethylformamide) is common to facilitate these reactions .
The molecular formula for 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide is . The compound features:
The molecular weight is approximately 189.21 g/mol. The compound's structure can be visualized using computational chemistry software or through crystallography studies that provide insights into its three-dimensional arrangement.
5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide can participate in several chemical reactions:
For instance, reactions involving this compound may be studied under various conditions to optimize yields and selectivity towards desired products. Techniques such as high-performance liquid chromatography (HPLC) are often employed to analyze reaction progress and product purity.
The mechanism of action for compounds like 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide often involves interactions with biological targets such as enzymes or receptors. For example, some pyrazole derivatives have been shown to inhibit tubulin polymerization, affecting cell cycle progression in cancer cells .
Docking studies suggest that the binding affinity of this compound to specific targets correlates with its structural features, including hydrogen bonding capabilities provided by the amino and carboxamide groups .
5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide is typically a solid at room temperature. Its melting point and solubility characteristics depend on the specific synthesis method and purity level.
The compound exhibits moderate stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups. Its reactivity profile makes it suitable for further derivatization in medicinal chemistry applications.
5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide has potential applications in:
Research continues into optimizing its pharmacological properties and expanding its application scope within therapeutic contexts .
The pyrazole-4-carboxamide motif is a privileged scaffold in medicinal chemistry due to its:
Table 1: Therapeutic Applications of Pyrazole-Carboxamide-Based Kinase Inhibitors
Compound (BKI/Code) | Target Kinase | Therapeutic Area | Key Structural Features | Potency (IC₅₀/EC₅₀) | Source |
---|---|---|---|---|---|
BKI-1708 (Compound 6) | Cryptosporidium CDPK1 | Antiparasitic (Cryptosporidiosis) | 5-[(1R,2S)-2-Aminocyclohexylamino], C3-CF₂H group | CpCDPK1 IC₅₀ = 0.7 nM; C. parvum EC₅₀ = 0.41 µM | [4] |
BKI-1770 (Compound 15) | Cryptosporidium CDPK1 | Antiparasitic (Cryptosporidiosis) | Hydroxyl aliphatic chain at N1, C3-CF₃ group | CpCDPK1 IC₅₀ < 0.01 µM | [4] |
Compound 8q | RET (WT & Mutants) | Oncology (RET-fusion cancers) | 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide | RET WT IC₅₀ = 0.8 nM; Ba/F3-CCDC6-RET IC₅₀ = 5.2 nM | [9] |
Lead Compound (e.g., 18) | IRAK4 | Inflammation, Oncology | 5-[(1R,2S)-2-Aminocyclohexylamino], C3-CF₂H group | IRAK4 IC₅₀ = 0.3 nM | [1] |
Appending a pyridin-4-yl group to the N1-position of the pyrazole ring confers distinct advantages:
The 5-aminopyrazole (5AP) nucleus is a foundational pharmacophore with a rich history of derivatization:
Table 2: Synthetic Yield Comparison for Key 5-Aminopyrazole Intermediates
Synthetic Route | Key Reagents/Conditions | Product (Example) | Reported Yield (%) | Source |
---|---|---|---|---|
Cyclocondensation of β-Halovinyl Aldehydes | Pd(OAc)₂, Xantphos, DMF, Heating | 6-Substituted pyrazolo[3,4-b]pyridine 34 | High Yields | [7] |
Buchwald-Hartwig Coupling for 3-Amino-4-Carboxamide pyrazoles | Pd catalyst, BrettPhos or XantPhos, Base, Solvent | Intermediate 17 (Precursor to 8q) | Good-High Yields | [9] |
Condensation of Hydrazine with β-Ketonitriles/β-Diketones (Solvent-Free) | V₂O₅/SiO₂ catalyst, Solvent-Free | 5-Aminopyrazoles 2a–g | 88–95% | [10] |
Michael Addition + Cyclization (Ionic Liquid) | [bmim]Br, 90°C | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridine 25 | Excellent Yields | [7] |
The trajectory of 5AP development highlights a progression from simple heterocyclic building blocks to sophisticated, target-tailored therapeutics. The specific incorporation of the pyridin-4-yl group at N1, as in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, signifies a strategic advancement aimed at optimizing target affinity, overcoming resistance mechanisms, and achieving favorable pharmacokinetic profiles, solidifying its place in modern medicinal chemistry [9] [10].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0